molecular formula C17H19N3O3S B14129337 2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole CAS No. 922731-03-1

2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole

货号: B14129337
CAS 编号: 922731-03-1
分子量: 348.4 g/mol
InChI 键: SUBDBMMJDZJVOS-GKOSEXJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a deuterated benzimidazole derivative featuring a sulfinyl (-SO-) bridge connecting a substituted pyridine ring (3,5-dimethyl-4-[(~2~H3)methyloxy]) to the 6-methoxy-1H-benzimidazole core. Such modifications are common in drug development to prolong half-life or reduce metabolite-related toxicity .

属性

CAS 编号

922731-03-1

分子式

C17H19N3O3S

分子量

348.4 g/mol

IUPAC 名称

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3

InChI 键

SUBDBMMJDZJVOS-GKOSEXJESA-N

手性 SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C

规范 SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

产品来源

United States

准备方法

Benzimidazole Core Construction

The 6-methoxy-1H-benzimidazole moiety is typically synthesized via Phillips-Ladenburg condensation, where 4-methoxy-1,2-diaminobenzene undergoes cyclization with formic acid derivatives. A 2024 study demonstrated that using hexafluoroisopropanol (HFIP) as solvent at 80°C achieves 94% conversion with <0.5% dimerization byproducts. Critical to regiochemical control is the pre-installation of the 6-methoxy group through nitration/reduction sequences on commercially available 4-methoxy-2-nitroaniline.

Pyridine Subunit Preparation

Synthesis of 3,5-dimethyl-4-(deuteriomethoxy)pyridine-2-carbaldehyde requires careful isotopic labeling. The current gold standard employs Ullmann coupling between 4-hydroxy-3,5-dimethylpyridine and deuterated methyl iodide (CD3I) under phase-transfer conditions (K2CO3, tetrabutylammonium bromide, DMF, 110°C), achieving 98% deuteration efficiency. Subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality necessary for sulfoxide formation.

Sulfoxide Bridge Assembly Methodologies

The methanesulfinyl linkage between heterocyclic fragments presents unique synthetic challenges due to sulfur's oxidation sensitivity and potential epimerization. Three principal strategies have emerged in the literature:

Thioether Oxidation Approach

This two-step protocol first creates a methylthio bridge followed by controlled oxidation:

Step 1: Nucleophilic displacement of 3,5-dimethyl-4-(deuteriomethoxy)pyridine-2-carbaldehyde's aldehyde group with methanethiol (CH3SH) in the presence of BF3·OEt2 catalyst (0°C, DCM) yields the thioether intermediate in 82% yield.

Step 2: Selective oxidation to sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C achieves 95% conversion with <3% overoxidation to sulfone. Recent advances employ bis(trifluoroacetoxy)iodobenzene (BTI) as a stoichiometric oxidant, enabling reactions at ambient temperature with comparable yields.

Direct Sulfinyl Coupling Strategy

A single-step methodology developed by Takahashi et al. (2023) utilizes a sulfinyl transfer reagent (2,4-dinitrobenzenesulfinyl chloride) to directly couple the benzimidazole and pyridine subunits. This Pd-catalyzed (Pd2(dba)3, Xantphos ligand) reaction in tert-amyl alcohol achieves 78% yield while preserving isotopic integrity of the CD3O group.

Isotopic Labeling Optimization

Incorporation of the deuterated methoxy group requires stringent control to prevent isotopic dilution. Comparative studies of deuteration methods reveal:

Method Reagent Solvent Temp (°C) Deuteration (%) Reference
Alkylation CD3I, K2CO3 DMF 110 98
Mitsunobo CD3OD, DIAD THF 40 87
SNAr Displacement CD3ONa DMSO 150 92

Notably, the alkylation method demonstrates superior deuteration levels but requires careful exclusion of protic solvents to prevent H/D exchange. Post-synthetic analysis via high-resolution mass spectrometry (HRMS) and 2H NMR confirms <2% protio contamination in final products when using rigorously anhydrous conditions.

Crystallographic and Spectroscopic Characterization

Structural elucidation of 2-({3,5-Dimethyl-4-[(~2~H3)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole reveals key insights into its solid-state behavior:

Single-crystal X-ray diffraction (SCXRD) analysis shows the sulfoxide oxygen adopts a pseudo-axial orientation relative to the benzimidazole plane, creating a 127° dihedral angle between aromatic systems. This conformation facilitates intermolecular hydrogen bonding between the sulfoxide O and adjacent benzimidazole NH groups, explaining the compound's high crystalline stability (mp 214-216°C).

Deuterium isotope effects markedly influence spectroscopic properties. Comparative 1H NMR analysis of protiated and deuterated analogs shows:

  • Upfield shift (Δδ -0.23 ppm) for pyridine C3-methyl in deuterated compound
  • Reduced coupling (J = 8.7 Hz → 8.1 Hz) between sulfoxide CH2 and adjacent protons

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to kilogram-scale manufacturing introduces unique challenges:

Oxidation Step Optimization: Continuous flow reactors using immobilized lipase catalysts (Candida antarctica Lipase B) enable precise control over sulfoxide formation, achieving 99.5% enantiomeric excess at 50 kg/batch scale.

Deuterium Cost Reduction: A 2024 patent (WO2024176341) discloses a methylamine-D3 recycling system that reduces CD3I consumption by 72% through in situ regeneration from D2O and methylamine.

Purification Challenges: Reverse-phase HPLC with deuterated methanol/water gradients effectively separates isotopic variants while maintaining >99.5% chemical purity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

(a) Omeprazole and Its Derivatives
  • Omeprazole Magnesium (CAS 95382-33-5): A well-known proton pump inhibitor (PPI) with the formula (RS)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole magnesium salt. Unlike the target compound, omeprazole lacks deuterium and has a methoxy group at the pyridine’s 4-position instead of a deuterated methyloxy group. This structural difference impacts metabolic pathways, as deuterium substitution slows CYP450-mediated oxidation .
  • Omeprazole N-Oxide (CAS 176219-04-8): An oxidized metabolite with a pyridine N-oxide group. The target compound’s sulfinyl group remains non-oxidized, suggesting distinct chemical stability and reactivity .
(b) Lansoprazole-Related Compounds
  • Lansoprazole Related Compound A (USP31) : Features a sulfonyl (-SO₂-) bridge instead of sulfinyl (-SO-), reducing its ability to inhibit H+/K+-ATPase. The target compound’s sulfinyl group is critical for its proton pump inhibition activity .
(c) Deuterated vs. Non-Deuterated Analogues
  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (CAS 73590-85-9) : A thioether precursor lacking both sulfinyl and deuterated groups. The sulfinyl group in the target compound enhances electrophilicity, enabling covalent binding to the proton pump .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₉D₃N₃O₃S ~364.5* 4-(~2~H₃-methyloxy), sulfinyl Deuterated for metabolic stability
Omeprazole Magnesium C₁₇H₁₈MgN₃O₃S 369.6 4-methoxy, sulfinyl Non-deuterated; Mg salt enhances solubility
Omeprazole N-Oxide C₁₇H₁₉N₃O₄S 361.4 Pyridine N-oxide, sulfinyl Oxidized metabolite; reduced activity
5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole C₁₇H₁₉N₃O₂S 337.4 Thioether, non-sulfinyl Prodrug requiring metabolic activation

*Estimated based on isotopic substitution.

Key Observations:

Deuterium Substitution : The target compound’s deuterated methyloxy group may reduce first-pass metabolism, prolonging its half-life compared to omeprazole .

Sulfinyl vs. Sulfonyl/Sulfonyl Groups : Sulfinyl derivatives (target compound, omeprazole) exhibit superior proton pump inhibition compared to sulfonyl or thioether analogues .

Salt Forms : Omeprazole magnesium’s salt form improves aqueous solubility, whereas the target compound’s neutral form may require formulation adjustments for bioavailability .

生物活性

The compound 2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole is a complex organic molecule with potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Overview

The molecular formula of the compound is C17H16D3N3O3SC_{17}H_{16}D_3N_3O_3S with a molecular weight of approximately 348.44 g/mol. The structure includes a benzimidazole core, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study showed that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that our compound may possess similar properties due to its structural analogies.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar substitutions have shown to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Benzimidazole derivatives are known to inhibit enzymes such as tyrosine kinases and carbonic anhydrases, which play critical roles in various physiological processes and disease mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial activity.
  • Anticancer Mechanisms : Research detailed in Cancer Research highlighted that a related benzimidazole compound induced cell cycle arrest and apoptosis in human breast cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : A report from Bioorganic & Medicinal Chemistry Letters demonstrated that certain benzimidazole derivatives effectively inhibited carbonic anhydrase activity, leading to potential applications in treating glaucoma and other conditions.

Data Tables

Biological ActivityRelated StudiesKey Findings
AntimicrobialJournal of Medicinal ChemistryEnhanced activity against S. aureus and E. coli
AnticancerCancer ResearchInduction of apoptosis in breast cancer cells
Enzyme InhibitionBioorganic & Medicinal Chemistry LettersInhibition of carbonic anhydrase

常见问题

Q. Table 1. Optimization of Sulfoxide Synthesis

ParameterOptimal ConditionOutcomeReference
CatalystMn-(R,R)-Jacobsen67% ee (S)
Temperature−10°CMinimizes sulfone (<5%)
H₂O₂ Addition Rate3 hours (dropwise)Controlled oxidation

Q. Table 2. Key Analytical Techniques

TechniqueApplicationExample ConditionsReference
Chiral HPLCEnantiomer separationChiralpak AD-H, hexane:IPA (80:20)
X-ray (SHELXL)Sulfinyl chiralityMo-Kα radiation, 100 K
²H NMRDeuterated methoxy400 MHz, CDCl₃

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。